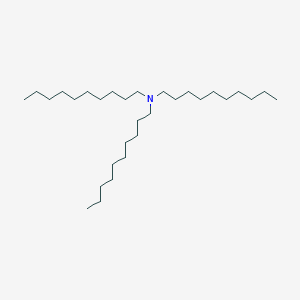

トリ-N-デシルアミン

説明

Synthesis Analysis

The synthesis of complex amines, including structures similar to 1-Decanamine, N,N-didecyl-, involves various methods such as asymmetric allylboration of N-trimethylsilyl ketimines and reactions with borabicyclo[3.3.2]decanes to achieve high reactivity and enantioselectivity (Canales, Hernández, & Soderquist, 2006). These methods highlight the complex synthetic routes required to produce such amines.

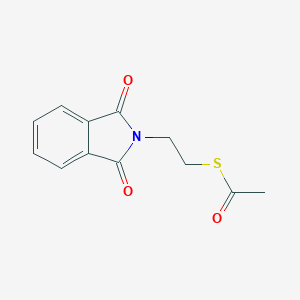

Molecular Structure Analysis

The molecular structure of compounds related to 1-Decanamine, N,N-didecyl-, is characterized by intricate bonding and arrangements. Techniques such as NMR, IR, and MS play a crucial role in characterizing these structures, as demonstrated in the synthesis of N-methyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine acyl derivatives (Jing, 2010).

Chemical Reactions and Properties

Chemical reactions involving 1-Decanamine, N,N-didecyl- derivatives often involve complex mechanisms. For example, the Cu(NO3)2.3H2O-mediated synthesis of 4'-(2-pyridyl)-2,2':6',2' '-terpyridine from N-(2-pyridylmethyl)pyridine-2-methylketimine showcases the intricate reactions these compounds can undergo, involving C-C bond formation mediated by Cu2+ ions (Padhi & Manivannan, 2006).

Physical Properties Analysis

The physical properties of 1-Decanamine, N,N-didecyl- and its derivatives, such as solubility, melting point, and boiling point, are crucial for their application in various industries. The synthesis and properties of 1,3-didecyl glyceryl ether ethoxylates, for example, highlight the surface activities and lipophilicity of these compounds, which are essential for their use in surfactants and other applications (Zheng-gang, 2013).

Chemical Properties Analysis

The chemical properties of 1-Decanamine, N,N-didecyl-, such as reactivity with other chemicals, stability under various conditions, and its ability to form compounds with specific characteristics, are of great interest. Studies like the microwave-assisted synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines showcase the innovative approaches to exploring the chemical properties of related compounds for potential applications (Moustafa et al., 2020).

科学的研究の応用

C30H63N C_{30}H_{63}N C30H63N

および分子量437.84。20℃では無色から淡黄色または淡橙色の透明液体で、空気に対して不安定です。さまざまな分野における科学研究への応用について詳しく分析します。バイオテクノロジー:抽出発酵

トリ-N-デシルアミンは、抽出発酵のバイオテクノロジー分野で研究されてきました。このプロセスは、乳酸菌の培養に特に有用であり、発酵における一般的な課題であるエンドプロダクト阻害を軽減するのに役立ち、細胞の成長速度を低下させる可能性があります。 たとえば、トリ-N-デシルアミンは、サッカロマイセス・セレビシエによる乳酸の抽出発酵で抽出剤として使用されました . この研究では、トリ-N-デシルアミン中の1-デシルアルデヒドの濃度を下げると、乳酸の生産性が大幅に向上することがわかりました .

化学合成:反応抽出

化学合成では、トリ-N-デシルアミンは反応抽出に使用されており、これは混合物から1つ以上の成分を分離する方法です。 これは、発酵中の乳酸の場内除去によって乳酸の生産量を増やすために適用されてきました . この技術は、pH制御戦略としても機能し、製品の部分的な精製を可能にします .

環境工学:電気透析

トリ-N-デシルアミンは、電気透析の用途でイオン物質を濃縮し、溶液から塩を除去するために使用されます。 このアプリケーションは、水処理や浄化プロセスにおける環境工学で非常に重要です .

作用機序

Tri-N-decylamine, also known as 1-Decanamine, N,N-didecyl- or Tris(decyl)amine, is a chemical compound with the molecular formula C30H63N . This compound is a colorless to light yellow viscous liquid . It has a weak amine characteristic and is known for its low volatility, relatively high thermal stability, and good surface activity and dispersibility .

Target of Action

It is commonly used in the chemical industry as a surfactant, emulsifier, antistatic agent, and preservative .

Mode of Action

It is known that the compound has been used as an extractant in the extractive fermentation of lactic acid by saccharomyces cerevisiae oc-2t t165r .

Biochemical Pathways

Tri-N-decylamine appears to play a role in the fermentation process of lactic acid bacteria (LAB). LAB fermentation often suffers from end-product inhibition, which decreases the cell growth rate . The inhibition of lactic acid is due to the solubility of the undissociated lactic acid within the cytoplasmic membrane and insolubility of dissociated lactate, which causes acidification of the cytoplasm and failure of proton motive forces . The restriction imposed by lactic acid on its fermentation can be avoided by extractive fermentation techniques, which can also be exploited for product recovery .

Pharmacokinetics

It is known that the compound has a boiling point of 430°c , indicating that it is relatively stable under normal conditions.

Result of Action

特性

IUPAC Name |

N,N-didecyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFKFSSWMQHKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061448 | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | N,N-Didecyl-1-decanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1070-01-5 | |

| Record name | Tri-n-decylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(decyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Tri-N-decylamine acts as an extractant for lactic acid, particularly valuable in fermentation processes. The amine's lipophilic nature allows it to effectively capture lactic acid from aqueous solutions. This interaction helps mitigate the inhibitory effects of lactic acid buildup during fermentation, ultimately enhancing both productivity and yield. []

ANone: While the provided research excerpts don't delve into detailed spectroscopic data, we can outline the key structural aspects:

A: The research highlights the use of Tri-N-decylamine in conjunction with a hollow fiber module for lactic acid extraction, demonstrating its compatibility with this material. [] Additionally, it effectively extracts lactic acid within a fermentation system utilizing activated carbon, suggesting compatibility with this adsorbent. [] Further research would be needed to comprehensively assess its compatibility with other materials and its stability under various conditions.

A: Tri-N-decylamine exhibits significant potential for extracting metal ions from acidic solutions. Studies demonstrate its effectiveness in extracting molybdenum(VI) from nitric acid solutions. [] It also showcases capability in extracting gold(III) from hydrochloric acid solutions when in its protonated form (A327H+Cl−) in an ionic liquid system. [] These findings suggest its versatility for metal recovery and purification processes.

ANone: The provided research excerpts do not directly address the environmental impact or degradation pathways of Tri-N-decylamine. Assessing its potential ecotoxicological effects and exploring strategies to mitigate any negative environmental impacts would necessitate further research.

A: The choice of alternatives to Tri-N-decylamine depends heavily on the specific application. For instance, other extractants like trioctylamine or Aliquat 336 might be considered for lactic acid extraction. [, ] Evaluating performance, cost, and environmental impact is crucial when comparing Tri-N-decylamine to potential substitutes.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)

![L-Valine, N-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B86664.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)

![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)